molecular formula C11H15NO B1487814 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol CAS No. 1082268-36-7

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1487814
CAS No.: 1082268-36-7
M. Wt: 177.24 g/mol
InChI Key: MDEPBUWCCOZURR-UHFFFAOYSA-N
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Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group .

Scientific Research Applications

Biokinetics and Metabolism

Studies have explored the metabolic pathways and biokinetics of various compounds with structures similar to 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol. For instance, research on flavan-3-ols, a class of polyphenols, has shown the importance of studying the metabolic fate of such compounds in humans. These studies reveal that parent compounds, conjugates, and microbial metabolites of these substances can be determined in plasma, urine, and feces, highlighting the complex metabolism and the role of gut microbiota in the breakdown of such compounds (Wiese et al., 2015).

Pharmacokinetics of Novel Compounds

Research on novel boron-containing antibiotics, which bear structural similarities to this compound, sheds light on the importance of understanding the disposition and metabolism of new therapeutic agents. Studies provide insights into how these compounds are distributed, metabolized, and excreted in the human body, emphasizing the need for comprehensive pharmacokinetic studies to ensure safety and efficacy (Bowers et al., 2013).

Role in Neurological Conditions

Certain compounds structurally related to this compound have been studied for their impact on neurological conditions. For instance, research on Gabapentin, a GABA analogue, has revealed its potential as an antiepileptic drug, indicating the relevance of such compounds in managing severe partial and generalized epilepsies. This points to the potential neurological applications of structurally related compounds and the need for further exploration in this area (Crawford et al., 1987).

Diagnostic Applications

Compounds similar to this compound have been studied for their diagnostic applications. For example, the development and evaluation of radiotracers for assessing inflammation and neurological conditions highlight the potential of these compounds in diagnostic imaging and the understanding of disease mechanisms. These studies underscore the importance of such compounds in enhancing diagnostic accuracy and providing insights into disease pathophysiology (Brier et al., 2022).

Mechanism of Action

Target of Action

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 protein, a subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of pain signals to the brain.

Mode of Action

Gabapentin binds with high affinity to the α2δ-1 protein . This binding decreases the activity of a subset of calcium channels, reducing the release of excitatory neurotransmitters and thus dampening the transmission of pain signals .

Biochemical Pathways

Instead, it acts by modulating the activity of calcium channels, which play a key role in neurotransmission .

Pharmacokinetics

Gabapentin is absorbed from the intestines by an active transport process mediated via an amino acid transporter . Its bioavailability ranges from 27% to 60%, inversely proportional to the dose . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

The binding of Gabapentin to the α2δ-1 protein leads to a decrease in the activity of certain calcium channels, resulting in reduced neurotransmission . This can alleviate symptoms of conditions such as partial seizures and neuropathic pain . It should be noted that the effectiveness of gabapentin can vary among individuals .

Action Environment

The action of Gabapentin can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be impacted by kidney function, with lower doses recommended for those with kidney disease .

Properties

IUPAC Name

1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-3-9-4-5-11(13,7-12)10(9)6-8/h2-3,6,13H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEPBUWCCOZURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2(CN)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol

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